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Introduction
Chirality plays a pivotal role in the efficacy and selectivity of modern agrochemicals. Often, only

one enantiomer of a chiral pesticide exhibits the desired biological activity, while the other may

be inactive or even detrimental to non-target organisms and the environment. The use of

enantiomerically pure agrochemicals can lead to lower application rates, reduced

environmental impact, and improved target specificity. Methyl (R)-(+)-lactate, a readily

available and biodegradable chiral building block derived from natural sources, has emerged

as a crucial intermediate in the stereoselective synthesis of a variety of important

agrochemicals.[1][2][3][4] Its utility lies in its ability to introduce a specific stereocenter, which is

often a key determinant of the final product's herbicidal, fungicidal, or insecticidal activity.

These application notes provide a detailed overview of the use of Methyl (R)-(+)-lactate in the

synthesis of several key agrochemicals, including comprehensive experimental protocols and

quantitative data to aid researchers in their synthetic endeavors.

Key Applications of Methyl (R)-(+)-lactate in
Agrochemical Synthesis
Methyl (R)-(+)-lactate serves as a versatile chiral precursor for the synthesis of several

classes of agrochemicals, most notably chloroacetamide and aryloxyphenoxypropionate
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herbicides.

Chloroacetamide Herbicides
a) S-Metolachlor:

S-Metolachlor is a widely used pre-emergent herbicide for the control of annual grasses and

some broadleaf weeds in crops such as corn, soybeans, and cotton. The herbicidal activity

resides primarily in the (S)-enantiomer. The synthesis of S-Metolachlor from Methyl (R)-(+)-
lactate (also referred to as D-methyl lactate in some literature) is a well-established industrial

process that avoids the need for chiral resolution of the final product.[5]

b) Dimethenamid-P:

Dimethenamid-P is the herbicidally active (S)-enantiomer of the chloroacetamide herbicide

dimethenamid. It is used for the control of annual grasses, broadleaf weeds, and sedges in

corn, soybeans, and other crops. The synthesis of Dimethenamid-P can be achieved from an

(R)-lactyl ester, highlighting another important application of this chiral synthon.[1]

Aryloxyphenoxypropionate Herbicides
This class of herbicides, often referred to as "fops," are post-emergent herbicides used to

control grass weeds in broadleaf crops. The herbicidal activity is typically associated with the

(R)-enantiomer. Methyl (R)-(+)-lactate can be used to synthesize the chiral core of these

molecules.

a) Haloxyfop-P-methyl:

Haloxyfop-P-methyl is the active (R)-isomer of haloxyfop-methyl and is used to control annual

and perennial grasses in a variety of broadleaf crops.[6]

b) Diclofop-methyl:

Diclofop-methyl is another important aryloxyphenoxypropionate herbicide where the (R)-

enantiomer is the active form.
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Synthesis of S-Metolachlor from Methyl (R)-(+)-lactate
The synthesis of S-Metolachlor from Methyl (R)-(+)-lactate involves a five-step sequence. The

overall process achieves a good yield and high enantiomeric excess.

Diagram of the Synthetic Pathway for S-Metolachlor:

Methyl (R)-(+)-lactate (R)-2-(Mesyloxy)propionate
MsCl, Et3N (S)-N-(2-methyl-6-ethylphenyl)

alanine ester
2-Methyl-6-ethylaniline (S)-N-(1'-methyl-2'-hydroxyethyl)-

2-methyl-6-ethylaniline
Reduction (e.g., NaBH4) (aRS, 1'S)-(+)-N-(1'-methyl-2'-

hydroxyethyl)-N-chloroacetyl-
2-ethyl-6-methylaniline

ClCH2COCl
S-Metolachlor

Methylation

Click to download full resolution via product page

Caption: Synthetic route to S-Metolachlor from Methyl (R)-(+)-lactate.

Experimental Protocols:

Step 1: Synthesis of (R)-2-(Mesyloxy)propionate

Materials: Methyl (R)-(+)-lactate, Methanesulfonyl chloride (MsCl), Triethylamine (Et3N),

Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF).

Procedure:

Dissolve Methyl (R)-(+)-lactate (1.0 eq) in the chosen solvent (CH2Cl2 or THF).

Add triethylamine (1.1 eq) to the solution to act as an acid scavenger.

Cool the mixture to -10 °C to -5 °C in an ice-salt bath.

Slowly add methanesulfonyl chloride (1.1 eq) dropwise while maintaining the temperature.

Allow the reaction to proceed to completion, monitoring by a suitable chromatographic

technique (e.g., TLC or GC).

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

Remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation to obtain (R)-2-(mesyloxy)propionate.

Step 2: Synthesis of (S)-N-(2-methyl-6-ethylphenyl)alanine ester

Materials: (R)-2-(Mesyloxy)propionate, 2-Methyl-6-ethylaniline.

Procedure:

React the (R)-2-(mesyloxy)propionate (1.0 eq) with 2-methyl-6-ethylaniline (1.0-1.2 eq).

The reaction is typically carried out neat or in a high-boiling solvent.

Heat the mixture to facilitate the nucleophilic substitution.

Monitor the reaction progress until completion.

The crude product can be purified by column chromatography or distillation.

Step 3: Reduction of (S)-N-(2-methyl-6-ethylphenyl)alanine ester to (S)-N-(1'-methyl-2'-

hydroxyethyl)-2-methyl-6-ethylaniline

Materials: (S)-N-(2-methyl-6-ethylphenyl)alanine ester, Sodium borohydride (NaBH4),

Methanol or Ethanol.

Procedure:

Dissolve the alanine ester (1.0 eq) in a suitable alcohol solvent (e.g., methanol or ethanol).

Cool the solution in an ice bath.

Slowly add sodium borohydride (excess, e.g., 2-4 eq) in portions.

Stir the reaction mixture at room temperature until the ester is completely reduced.

Quench the reaction carefully with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain the amino alcohol.
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Step 4: Acylation to (aRS, 1'S)-(+)-N-(1'-methyl-2'-hydroxyethyl)-N-chloroacetyl-2-ethyl-6-

methylaniline

Materials: (S)-N-(1'-methyl-2'-hydroxyethyl)-2-methyl-6-ethylaniline, Chloroacetyl chloride, a

base (e.g., triethylamine or pyridine), an inert solvent (e.g., toluene or chlorobenzene).

Procedure:

Dissolve the amino alcohol (1.0 eq) and the base (1.1 eq) in the inert solvent.

Cool the mixture to 0-10 °C.

Add chloroacetyl chloride (1.0-1.1 eq) dropwise.

Allow the reaction to stir at a temperature between 0 °C and 50 °C until completion.

Wash the reaction mixture with water and an aqueous base (e.g., sodium bicarbonate

solution) to remove unreacted acid chloride and the hydrochloride salt of the base.

Dry the organic layer and remove the solvent to yield the chloroacetylated product.

Step 5: Methylation to S-Metolachlor

Materials: (aRS, 1'S)-(+)-N-(1'-methyl-2'-hydroxyethyl)-N-chloroacetyl-2-ethyl-6-

methylaniline, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g.,

sodium hydroxide), a phase-transfer catalyst (optional).

Procedure:

Dissolve the chloroacetylated intermediate in a suitable solvent system.

Add the base and the methylating agent. The reaction can be performed under phase-

transfer conditions to improve efficiency.

Heat the reaction mixture to complete the etherification of the hydroxyl group.

After completion, cool the reaction, and perform an aqueous workup.
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Extract the final product, S-Metolachlor, with an organic solvent.

Dry the organic phase and concentrate to obtain the product, which can be further purified

if necessary.

Quantitative Data for S-Metolachlor Synthesis:

Step Reactants
Key
Reagents/S
olvents

Temperatur
e (°C)

Yield (%)
Enantiomeri
c Excess
(ee%)

1
Methyl (R)-

(+)-lactate

MsCl, Et3N,

THF
-10 to -5 ~91 >98

2-5 Intermediates Various Various - -

Overall
Methyl (R)-

(+)-lactate
86-89 90-93[1]

Synthesis of Dimethenamid-P from (R)-lactic acid
isobutyl ester
The synthesis of Dimethenamid-P can be achieved from (R)-lactic acid isobutyl ester, which is

derived from (R)-lactic acid, a close relative of Methyl (R)-(+)-lactate. This route also

emphasizes the utility of the chiral lactate backbone in constructing complex agrochemicals.[1]

Diagram of the Synthetic Pathway for Dimethenamid-P:

(R)-lactic acid isobutyl ester (R)-2-[(4-nitrophenyl)sulfonyloxy]
propionic acid isobutyl ester

p-nitrobenzene
sulfonyl chloride N-(2,4-dimethyl-3-thienyl)-

L-alanine isobutyl ester
2,4-dimethyl-3-aminothiophene (S)-2-[(2,4-dimethyl-3-thienyl)

amino]-L-propanol
Reduction (LiAlH4) (1S, aRS) 2-chloro-N-(2,4-dimethyl-3-thienyl)

amino]-N-(2-hydroxy-L-methylethyl)acetamide
ClCH2COCl

Dimethenamid-P
Etherification

Methyl (R)-(+)-lactate (S)-Methyl 2-(sulfonyloxy)propanoate
Activation (e.g., TsCl, MsCl) (R)-(+)-2-(4-hydroxyphenoxy)

propionic acid methyl ester
Hydroquinone, Base

Haloxyfop-P-methyl
2,3-dichloro-5-trifluoromethylpyridine, Base
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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